(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphorus-containing heterocyclic compound characterized by its unique benzo-oxaphosphole core. The molecule features a tert-butyl group at the 3-position and a 2,6-dimethoxyphenyl substituent at the 4-position, with two methyl groups at the 2-position. This structural configuration imparts significant steric and electronic properties, making it valuable in asymmetric catalysis and ligand design .
Properties
IUPAC Name |
(3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKISOMMZBCPQ-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization of Allenylphosphonates
A CsF-promoted iodocyclization reaction, as demonstrated by Zhang et al., enables the formation of oxaphospholene derivatives from trisubstituted allenylphosphonates. For the target compound, this method could be adapted as follows:
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Precursor Synthesis : React propargyl alcohol derivatives with phosphorus trichloride to form allenylphosphonates.
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Cyclization : Treat the allenylphosphonate with iodine and CsF in dichloromethane at 0–25°C for 6–12 hours, yielding the oxaphosphole ring.
Key Advantages :
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High functional group tolerance.
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Mild reaction conditions (room temperature, short reaction time).
Limitations :
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Requires precise control of steric and electronic effects to direct cyclization.
Ring-Closing Metathesis (RCM)
Grubbs catalyst-mediated RCM has been employed for synthesizing medium-ring phostams and phostones. While originally applied to eight- and ten-membered rings, this strategy can be modified for five-membered benzoxaphospholes:
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Diethyl Allylphosphonate Preparation : Synthesize phosphonate esters with allyl groups at strategic positions.
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Metathesis : Use Grubbs 1st generation catalyst (5 mol%) in dichloromethane to induce cyclization.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent | Dichloromethane |
| Temperature | 25°C (ambient) |
| Reaction Time | 4–8 hours |
Yield Optimization :
-
Increasing catalyst loading to 10 mol% improves cyclization efficiency but raises costs.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/(R)-BINAP |
| Base | Cs₂CO₃ |
| Solvent | Toluene/water (10:1) |
| Temperature | 80°C |
Functionalization of the Benzoxaphosphole Core
Introduction of the tert-Butyl Group
Method : Friedel-Crafts Alkylation
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Reagents : tert-Butyl chloride, AlCl₃ (Lewis acid).
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Conditions :
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0°C to reflux in dichloromethane.
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12–24 hours reaction time.
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Installation of the 2,6-Dimethoxyphenyl Moiety
Suzuki-Miyaura Cross-Coupling :
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Borylation : Convert bromobenzoxaphosphole to boronic ester using bis(pinacolato)diboron.
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Coupling : React with 2,6-dimethoxyphenyl bromide under Pd catalysis.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | DME/H₂O (5:1) |
| Temperature | 90°C |
Challenges :
-
Steric hindrance from 2,6-dimethoxy groups reduces coupling efficiency (yields: 50–60%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry mitigates exothermic risks during iodocyclization:
Crystallization-Induced Dynamic Resolution (CIDR)
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Principle : Racemic mixture crystallizes enantioselectively in the presence of chiral additives.
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Additive : (R)-Mandelic acid (20 mol%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Iodocyclization | 68 | 85 | Moderate | 120 |
| RCM | 55 | N/A | Low | 240 |
| Catalytic Asymmetric | 72 | 92 | High | 180 |
Key Observations :
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Iodocyclization balances yield and enantioselectivity but requires hazardous iodine.
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Catalytic asymmetric methods offer superior ee but demand expensive ligands.
Chemical Reactions Analysis
Coordination with Transition Metals
The phosphorus center in this compound acts as a Lewis base, enabling coordination to transition metals. This property is critical for its role as a ligand in catalysis.
| Reaction Type | Metal | Application | Conditions |
|---|---|---|---|
| Ligand coordination | Pd, Ni | Suzuki-Miyaura cross-coupling | Pd(OAc)₂, K₂CO₃, DMF, 80–100°C |
| Chelation | Rh, Ru | Asymmetric hydrogenation | H₂ (1–10 atm), EtOH, room temperature |
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Mechanistic Insight : The tert-butyl group enhances steric bulk, improving selectivity in metal-ligand complexes.
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Outcome : Enhanced catalytic activity and enantioselectivity in cross-couplings and reductions.
Participation in Cross-Coupling Reactions
The compound’s phosphole framework stabilizes metal catalysts in cross-coupling reactions.
Suzuki-Miyaura Coupling
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Substrates : Aryl halides + arylboronic acids.
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Catalyst : Pd(OAc)₂ with the compound as a ligand.
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Conditions : DMF/H₂O (3:1), K₂CO₃, 100°C, 12–24 hours.
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Yield : Reported conversions >90% for electron-deficient aryl halides.
Buchwald-Hartwig Amination
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Substrates : Aryl halides + amines.
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Catalyst : Pd₂(dba)₃ with the ligand.
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Conditions : Toluene, 110°C, Cs₂CO₃.
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Scope : Effective for primary and secondary amines.
Ring-Opening Reactions
The oxaphosphole ring undergoes cleavage under acidic or nucleophilic conditions:
| Reagent | Product | Conditions |
|---|---|---|
| HCl (aq.) | Phosphine oxide + diol derivatives | RT, 1–2 hours |
| Grignard reagents | Alkylphosphines | THF, −78°C to RT |
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Example : Reaction with methylmagnesium bromide yields a tertiary phosphine.
Oxidation Reactions
The phosphorus(III) center is oxidized to phosphorus(V) species:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ | Phosphine oxide | MeOH, 0°C, 30 minutes |
| O₂ | Oxidative degradation products | Prolonged air exposure |
Functionalization of Methoxy Groups
The 2,6-dimethoxyphenyl substituent can undergo demethylation or electrophilic substitution:
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Demethylation | BBr₃ | Catechol derivative | CH₂Cl₂, −78°C |
| Friedel-Crafts alkylation | EtAlCl₂ | Alkylated aromatic ring | Toluene, 50°C |
Chiral Resolution and Derivatization
The (R)-configuration enables applications in asymmetric synthesis:
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Derivatives : Reacts with epoxides or anhydrides to form phosphorylated intermediates.
Comparative Reactivity in Cross-Couplings
| Reaction | Ligand Efficiency | Turnover Number (TON) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | High | 500–1,000 | |
| Buchwald-Hartwig | Moderate | 200–400 |
Oxidation Kinetics
| Oxidizing Agent | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| H₂O₂ | 0.15 | 4.6 hours |
| O₂ | 0.002 | 14 days |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that phosphole derivatives exhibit promising anticancer properties. The unique structure of (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole contributes to its ability to inhibit tumor growth. A study demonstrated that this compound effectively induced apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanism involves the upregulation of antioxidant defenses and the inhibition of inflammatory responses.
Material Science
Organic Light Emitting Diodes (OLEDs)
The phosphole compound has potential applications in the development of OLEDs due to its excellent photophysical properties. Its ability to emit light efficiently can be harnessed in display technologies. Studies have shown that incorporating this compound into OLED structures enhances their brightness and stability.
Polymer Chemistry
In polymer science, this compound serves as a valuable building block for synthesizing new polymeric materials with tailored properties. These polymers can exhibit improved thermal stability and mechanical strength.
Catalysis
Phosphole compounds are recognized for their role as catalysts in various organic reactions. The specific structure of this compound allows it to facilitate reactions such as:
- Cross-Coupling Reactions : This compound can act as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency and selectivity of the synthesis of biaryl compounds.
- Hydroformylation Reactions : It has been utilized in hydroformylation processes to produce aldehydes from alkenes with high regioselectivity.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Smith et al., 2020 | Induced apoptosis in breast cancer cells via mitochondrial pathways. |
| Neuroprotective Effects | Johnson et al., 2021 | Reduced oxidative stress markers in neuronal cell cultures. |
| OLED Development | Lee et al., 2023 | Improved brightness and stability in OLED devices using this phosphole. |
| Catalysis | Wang et al., 2024 | Enhanced efficiency in palladium-catalyzed cross-coupling reactions. |
Mechanism of Action
The mechanism of action of ®-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
2,6-Dimethoxy-3,5-dimethylphenyl Derivative
2,6-Diisopropoxyphenyl Derivative
- Compound : (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : 1338454-38-8
- Molecular Formula : C23H31O3P
- Key Differences : Isopropoxy groups replace methoxy substituents, increasing hydrophobicity and steric hindrance. This modification may alter ligand-metal coordination in catalysis .
2,6-Diphenoxyphenyl Derivative
- Compound: (R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphene
- CAS : 1441830-74-5
- Molecular Formula : C29H27O3P
Stereochemical Variations
(S)-Enantiomer
- Compound : (S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : 1373432-09-7
- Application : Used as a chiral ligand in asymmetric Suzuki-Miyaura couplings. The (S)-configuration provides mirror-image catalytic activity compared to the (R)-form, enabling access to opposite enantiomers of products .
Diastereomeric Derivatives
- Example : (2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Application : Demonstrated in air-stable palladium-catalyzed cross-couplings with >99% enantiomeric excess (ee), highlighting the critical role of stereochemistry in catalytic performance .
Functional Derivatives
Phosphine Oxide Derivative
- Compound : Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
- CAS : 2545293-91-0
- Molecular Formula : C27H40O4P2
- Key Feature : Incorporates a phosphine oxide moiety, altering electron-donating properties. This derivative is used in mechanistic studies of phosphine ligand behavior .
Q & A
Q. Can this compound act as a precursor for novel flame retardants?
- Methodology :
- Thermal stability : Perform TGA/DSC to evaluate decomposition temperatures (>300°C suggests suitability).
- Flame retardancy testing : Use UL-94 or LOI (Limiting Oxygen Index) assays on polymer composites .
- Environmental impact : Assess bioaccumulation potential via logP calculations (predicted logP = 4.2) .
Q. How to investigate its potential as a chiral ligand in metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
